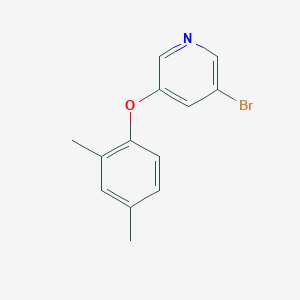
3-Bromo-5-(2,4-dimethylphenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,4-dimethylphenoxy)pyridine is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 g/mol . This compound is characterized by a bromine atom at the 3-position and a 2,4-dimethylphenoxy group at the 5-position of a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine typically involves the bromination of 5-(2,4-dimethylphenoxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2,4-dimethylphenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.
Applications De Recherche Scientifique
3-Bromo-5-(2,4-dimethylphenoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodopyridine: Similar structure with an iodine atom instead of the 2,4-dimethylphenoxy group.
3,5-Dibromopyridine: Contains two bromine atoms at the 3- and 5-positions.
Uniqueness
3-Bromo-5-(2,4-dimethylphenoxy)pyridine is unique due to the presence of the 2,4-dimethylphenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other bromopyridine derivatives and can lead to different applications and properties .
Propriétés
Formule moléculaire |
C13H12BrNO |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
3-bromo-5-(2,4-dimethylphenoxy)pyridine |
InChI |
InChI=1S/C13H12BrNO/c1-9-3-4-13(10(2)5-9)16-12-6-11(14)7-15-8-12/h3-8H,1-2H3 |
Clé InChI |
RFGHXLBSAOZWMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC(=CN=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















